9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine
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Overview
Description
9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine is a carbazole derivative known for its application as a hole transporting material (HTM) in perovskite solar cells (PSC). This compound is recognized for its ability to enhance the performance and longevity of PSCs by eliminating degradation due to lithium ion migration and moisture absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as DMSO, THF, toluene, and chloroform .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions: 9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine undergoes various chemical reactions, including oxidation and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include silver bis(trifluoromethanesulfonyl)imide, which is used to oxidize the compound, yielding EH44+ TFSI−. This oxidized form can then be blended with neat EH44 to control conductivity and optimize device performance .
Major Products: The major products formed from these reactions are typically derivatives of the original compound, modified to enhance specific properties such as conductivity and stability .
Scientific Research Applications
9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine is extensively used in scientific research, particularly in the field of renewable energy. Its primary application is as a hole transporting material in perovskite solar cells, where it significantly improves the power conversion efficiency and stability of the devices . Additionally, it is used in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties .
Mechanism of Action
The compound functions by facilitating the transport of holes (positive charge carriers) in perovskite solar cells. It eliminates degradation due to lithium ion migration and suppresses degradation due to moisture absorption, thereby enhancing the long-term stability of the solar cells . The molecular targets and pathways involved include the interaction with the perovskite layer and the formation of a stable interface that prevents the ingress of moisture and oxygen .
Comparison with Similar Compounds
Similar Compounds:
- Spiro-OMeTAD
- PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
- P3HT (Poly(3-hexylthiophene))
Uniqueness: Compared to similar compounds, 9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine offers superior stability and efficiency in perovskite solar cells. It eliminates the need for lithium doping, which is a common requirement for other HTMs like Spiro-OMeTAD, thereby reducing the risk of degradation due to lithium ion migration .
Properties
Molecular Formula |
C48H51N3O4 |
---|---|
Molecular Weight |
733.9 g/mol |
IUPAC Name |
9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine |
InChI |
InChI=1S/C48H51N3O4/c1-7-9-10-34(8-2)33-49-47-31-39(50(35-11-21-41(52-3)22-12-35)36-13-23-42(53-4)24-14-36)19-29-45(47)46-30-20-40(32-48(46)49)51(37-15-25-43(54-5)26-16-37)38-17-27-44(55-6)28-18-38/h11-32,34H,7-10,33H2,1-6H3 |
InChI Key |
SBKAXPSVPDWDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=CC(=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C1C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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